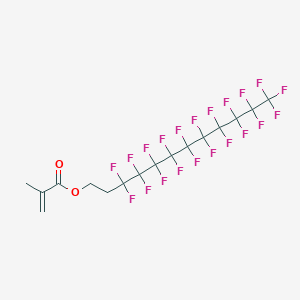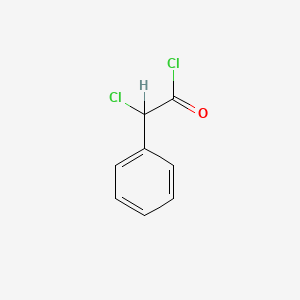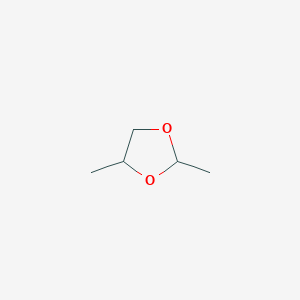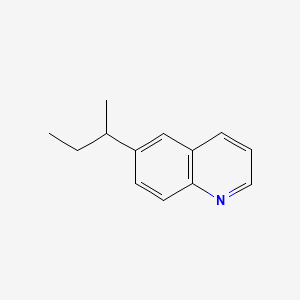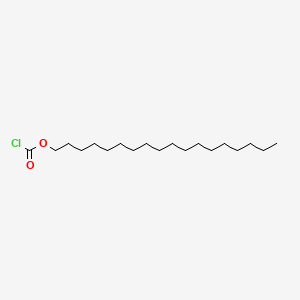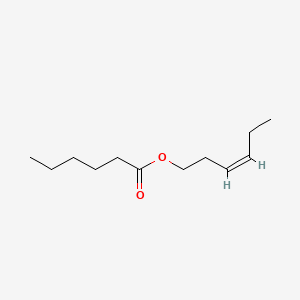
シス-3-ヘキセニルヘキサノエート
概要
説明
シス-3-ヘキセニルヘキサノエート: は、分子式がC12H22O2である有機化合物です。ヘキサン酸とシス-3-ヘキセン-1-オールから形成されたエステルです。この化合物は、梨を思わせる、強力で拡散性の果物のような緑の香りで知られています。 パイナップル、リンゴ、梨など、さまざまな果物や植物に自然に存在します .
科学的研究の応用
cis-3-Hexenyl hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and oxidation reactions.
Industry: cis-3-Hexenyl hexanoate is used in the flavor and fragrance industry due to its pleasant fruity odor.
作用機序
シス-3-ヘキセニルヘキサノエートの作用機序には、特定の分子標的と経路との相互作用が関係しています。
酸化反応: この化合物は、大気中のヒドロキシルラジカル(OH)とオゾン(O3)と反応し、さまざまな酸化生成物を生成します。
植物の防御機構: シス-3-ヘキセニルヘキサノエートは、カルシウムシグナル伝達経路を活性化することにより、植物の防御機構に関与しており、植物に警戒状態を誘発します.
準備方法
合成経路と反応条件: シス-3-ヘキセニルヘキサノエートは、シス-3-ヘキセン-1-オールとヘキサン酸の共沸エステル化によって合成することができます。 この反応は通常、水を除去して平衡をエステル形成の方向に移動させることを伴います .
工業生産方法: 工業的な設定では、エステル化プロセスはしばしば強酸性イオン交換樹脂によって触媒されます。 反応は、製品の高収率と純度を確保するために、制御された条件下で行われます .
化学反応の分析
反応の種類:
酸化: シス-3-ヘキセニルヘキサノエートは、特にヒドロキシルラジカル(OH)やオゾン(O3)などの大気酸化剤の存在下で、酸化反応を起こす可能性があります。
加水分解: 水と酸性または塩基性条件下では、シス-3-ヘキセニルヘキサノエートはヘキサン酸とシス-3-ヘキセン-1-オールに戻って加水分解されます.
一般的な試薬と条件:
生成される主な製品:
科学研究への応用
シス-3-ヘキセニルヘキサノエートは、科学研究において幅広い用途があります。
類似化合物との比較
シス-3-ヘキセニルヘキサノエートは、次のような他の類似化合物と比較することができます。
シス-3-ヘキセニルアセテート: この化合物は、ヘキサノエート基の代わりにアセテート基を持つ類似の構造を持っています。
トランス-2-ヘキセニルヘキサノエート: この異性体はトランス配置を持っており、その香りや反応性に影響を与えます。
シス-3-ヘキセニルホルミエート: フォルミエート基を持つ別のエステルであり、大気酸化剤との反応性について研究されています.
独自性: シス-3-ヘキセニルヘキサノエートは、ヘキサノエート基とシス-3-ヘキセニル基の特定の組み合わせが特徴であり、その独特の香りや反応性を与えています。 さまざまな果物や植物に存在するため、天然と合成の両方の用途において貴重な化合物となっています .
特性
IUPAC Name |
hex-3-enyl hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACQXBDYBCJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCC=CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047561 | |
| Record name | Hex-3-en-1-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84434-19-5 | |
| Record name | 3-Hexen-1-yl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hex-3-en-1-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of cis-3-Hexenyl hexanoate, and how does its concentration vary?
A1: cis-3-Hexenyl hexanoate is a naturally occurring volatile compound found in various plants. Studies have identified it as a significant aroma component in Xinyang Maojian green tea [, ], where its concentration changes during the different stages of tea processing []. Research on Habanero peppers [] revealed that the soil type influences the concentration of cis-3-Hexenyl hexanoate, with black soil yielding the highest levels []. Furthermore, lactic acid fermentation by specific strains of Lactiplantibacillus plantarum can significantly impact the production of this compound in Habanero peppers [, ].
Q2: How does the aroma profile of cis-3-Hexenyl hexanoate contribute to the overall sensory experience of tea?
A2: In Xinyang Maojian green tea, cis-3-Hexenyl hexanoate, along with other compounds like nonanal, β-ionone, and linalool, plays a crucial role in shaping the tea's characteristic aroma []. Sensory analysis and gas chromatography-olfactometry studies have confirmed its contribution to the pleasant fragrance of the tea [, ].
Q3: Beyond its natural occurrence, has cis-3-Hexenyl hexanoate been explored for any potential applications in other fields?
A3: Research has investigated the potential of cis-3-Hexenyl hexanoate as an attractant for beneficial insects like Microplitis mediator, a parasitic wasp used in biological pest control []. This is based on studies that showed a strong attraction of M. mediator to this compound in both laboratory and field settings [].
Q4: Are there any studies investigating the impact of agricultural practices on the levels of cis-3-Hexenyl hexanoate in tea plants?
A4: Yes, research indicates that the use of tea-specific fertilizers combined with organic fertilizers can enhance the aroma of green tea []. Specifically, this combination led to increased concentrations of aroma compounds, including cis-3-Hexenyl hexanoate, contributing to a more desirable aroma profile in the tea [].
Q5: Have there been any studies exploring the use of cis-3-Hexenyl hexanoate in chemical synthesis or catalysis?
A5: Research has explored the catalytic hydrogenation of cis-3-Hexenyl hexanoate using osmium hydride complexes []. This study used the compound as a model substrate, mimicking the structure of triglycerides, to investigate potential applications in converting triglycerides into fatty alcohols [].
Q6: How can researchers analyze and quantify the presence of cis-3-Hexenyl hexanoate in different samples?
A6: Several analytical techniques are employed to identify and quantify cis-3-Hexenyl hexanoate. These include:
- Headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) []. This method is particularly useful for analyzing volatile compounds in complex matrices like tea.
- Solvent-assisted flavor evaporation (SAFE) coupled with GC-MS []. This technique allows for the efficient extraction and analysis of volatile aroma compounds.
- Gas chromatography-olfactometry (GC-O) [, ]. This method helps correlate the identified volatile compounds with their perceived sensory attributes.
Q7: What is the significance of understanding the factors influencing the concentration of aroma compounds like cis-3-Hexenyl hexanoate in agricultural products?
A7: Comprehending these factors is crucial for several reasons:
- Quality control: Consistency in aroma is a key factor in consumer preference. By understanding the influence of factors like soil type, processing methods, and fermentation, producers can better control and optimize the aroma profile of their products [, , ].
- Product development: Insights into aroma compounds can lead to the development of new food products or the enhancement of existing ones [].
- Sustainable agriculture: Understanding the impact of agricultural practices on aroma compound production can contribute to developing more sustainable and environmentally friendly farming methods [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


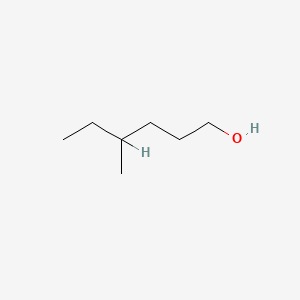
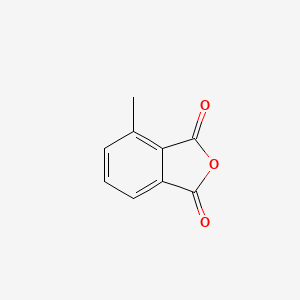
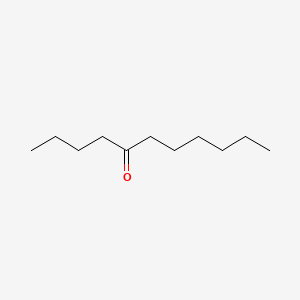
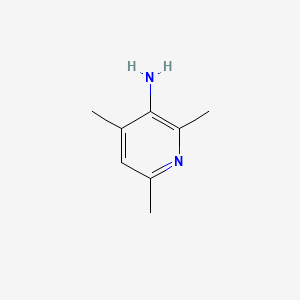
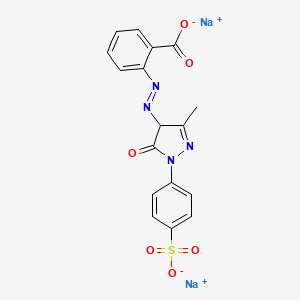

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B1585445.png)
![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)
